ethyl ({5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}carbamoyl)formate
Description
Ethyl ({5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}carbamoyl)formate is a heterocyclic compound that combines the structural features of triazole and thiazole rings. These fused ring systems are known for their diverse pharmacological activities and are often used in drug design and development due to their ability to interact with various biological targets.
Properties
IUPAC Name |
ethyl 2-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-ylamino)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3S/c1-2-15-6(14)5(13)9-7-10-11-8-12(7)3-4-16-8/h2-4H2,1H3,(H,9,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJDQKPSOCSQRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=NN=C2N1CCS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ({5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}carbamoyl)formate typically involves the reaction of 3-(2-bromoacetyl)coumarins with ethyl 2-(2-(aryl)hydrazono)-3-oxobutanoates. This one-pot multicomponent reaction yields the desired product with high efficiency and short reaction times .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl ({5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}carbamoyl)formate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the triazole or thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can introduce various functional groups onto the core structure.
Scientific Research Applications
Ethyl ({5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}carbamoyl)formate has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials with specific properties, such as thermal stability and reactivity.
Mechanism of Action
The mechanism of action of ethyl ({5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}carbamoyl)formate involves its interaction with various molecular targets, including enzymes and receptors. The compound’s structure allows it to form specific interactions with these targets, leading to inhibition or activation of biological pathways. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity .
Comparison with Similar Compounds
Ethyl ({5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}carbamoyl)formate can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar fused ring structure and exhibit comparable pharmacological activities.
1,2,4-Triazolo[3,4-b][1,3,5]thiadiazines: These isomeric variants also possess similar biological properties but differ in the arrangement of their ring systems.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines: Another set of isomers with distinct structural features and pharmacological profiles.
The uniqueness of this compound lies in its specific ring fusion and the resulting biological activities, making it a valuable compound for further research and development.
Biological Activity
Ethyl ({5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}carbamoyl)formate is a compound of interest due to its potential biological activities. This article synthesizes available research findings to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and case studies.
- Molecular Formula : C₉H₁₂N₄O₃S
- IUPAC Name : this compound
- SMILES : CCOC(=O)N1=NNC2=C(N=CN2S1)C(=O)C=C2
Synthesis Methods
The synthesis of this compound typically involves cyclocondensation reactions. Various synthetic pathways have been explored to enhance yield and purity while minimizing by-products. For instance:
- Cyclocondensation : Utilizing thioureas and isothiocyanates in the presence of appropriate catalysts can yield high-purity products.
- Characterization : Compounds are characterized using techniques such as IR spectroscopy and NMR to confirm structure and purity .
Antitumor Activity
Research indicates that derivatives of triazole-thiazole compounds exhibit significant antitumor properties. In vitro studies have demonstrated that this compound shows cytotoxic effects against several cancer cell lines:
- Cell Lines Tested :
- Cervix cancer (KB/HELA)
- Ovarian carcinoma (SK-OV-3)
- Brain cancer (SF-268)
- Non-small-cell lung cancer (NCl-H460)
The compound exhibited IC50 values in the micromolar range against these cell lines .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Studies indicate that it possesses broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria. The disc diffusion method was used to assess its efficacy compared to standard antibiotics .
Case Studies
Several studies have documented the biological activities of related compounds:
- Study on Triazole Derivatives :
- Antiviral Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
